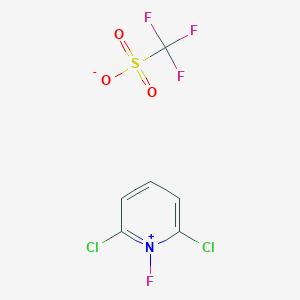

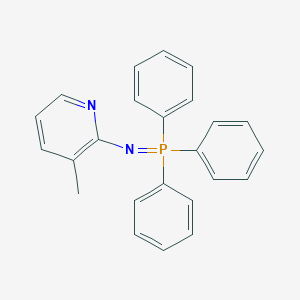

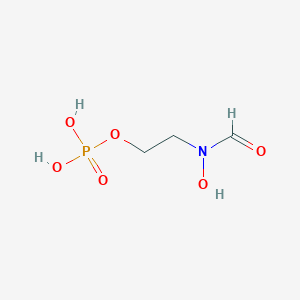

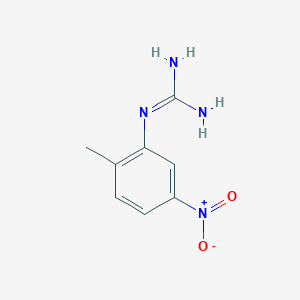

![molecular formula C7H4N2O2 B136860 1H-Pyrrolo[3,2-b]pyridine-2,3-dione CAS No. 153072-89-0](/img/structure/B136860.png)

1H-Pyrrolo[3,2-b]pyridine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including organic electronics and medicinal chemistry. These compounds are characterized by a fused pyrrole and pyridine ring system with a dione functionality, which contributes to their unique chemical behavior and reactivity .

Synthesis Analysis

The synthesis of these derivatives often involves multistep reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been reported, highlighting the versatility of these compounds in forming various substituted derivatives .

Molecular Structure Analysis

The molecular structure of these derivatives is crucial in determining their chemical and physical properties. For example, the placement of electron-withdrawing substituents in certain positions can create an acceptor-donor-acceptor type fluorophore, leading to compounds with intriguing optical properties, such as strong blue fluorescence and high quantum yields . The molecular structure also influences the stability and reactivity of these compounds, as seen in the forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives participate in a variety of chemical reactions, which can be exploited for their functionalization or transformation into other useful compounds. For example, the active methylene unit of pyrrolizine-1,3-dione can couple readily with diazonium salts to provide hydrazone derivatives . Moreover, these derivatives can undergo oxidative cleavage and other cascade reactions to form new structures, such as 1,2-dihydropyridines and spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-2,3-dione derivatives are influenced by their molecular structure. Their redox properties, chemical and spectral characteristics, and electron-accepting capabilities have been studied, revealing their potential as interesting redox systems . Additionally, their corrosion inhibitive action against carbon steel in hydrochloric acid medium has been investigated, demonstrating their practical applications in industrial settings .

Wissenschaftliche Forschungsanwendungen

Electronic and Photovoltaic Applications

- Semiconducting Materials: Nitrogen-embedded small molecules derived from 1H-Pyrrolo[3,2-b]pyridine-2,3-dione have been synthesized and studied for their electrochemical properties, self-assembly behavior, and carrier transport properties, demonstrating potential for use in semiconducting materials with n-channel transport characteristics and electron mobility up to 7.57×10−3 cm2 V−1 s−1 (Zhou et al., 2019).

- Organic Photovoltaics (OPVs): Pyrrolo[3,2-b]pyrrole-2,5-dione units have shown promise as electron-deficient units for generating electron donor material in OPVs, with synthesized organic low bandgap molecules displaying notable photovoltaic performance (Song et al., 2013).

Chemical Synthesis and Functional Materials

- Synthesis of IsoDPP Derivatives: The synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives has been achieved, offering new insights into the properties and applications of these compounds in thin film formation and potential optoelectronic devices (Gendron et al., 2014).

- Cyclocondensation Reactions: Innovative methods for the preparation of multifunctional substituted 1H-pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines through cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones have been developed, highlighting versatile synthetic pathways for creating novel compounds (Dubovtsev et al., 2017).

Advanced Materials

- Luminescent Polymers: Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and potential for optoelectronic applications due to their high quantum yield and distinctive optical and electrochemical properties (Zhang & Tieke, 2008).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition: Derivatives of 1H-pyrrole-2,5-dione have been identified as effective inhibitors against the corrosion of carbon steel in hydrochloric acid medium, with their mechanism of action and efficiency thoroughly investigated (Zarrouk et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFYUSRNVYACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)N2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505500 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

CAS RN |

153072-89-0 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

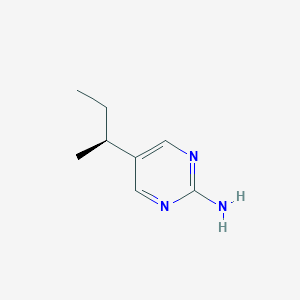

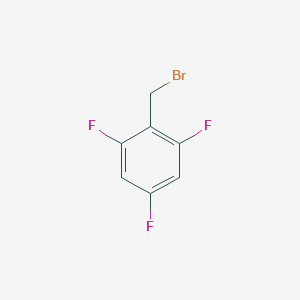

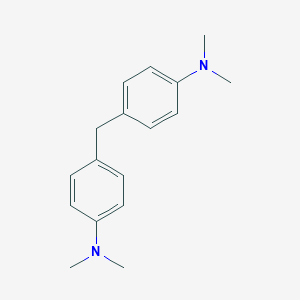

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)